1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride

Sigma receptor pharmacology Receptor subtype selectivity Sigma-1 vs sigma-2 discrimination

This benzylpiperazine derivative is a benchmark sigma-1 receptor ligand (Ki 2.5 nM) with a selectivity ratio of ≈113 over sigma-2. It serves as a critical tool compound for dissecting sigma-1-mediated neuroprotection, calcium signaling, and ER stress modulation without sigma-2 confounding. The ortho-bromo substitution provides a quantitative SAR data point for halogen position/identity studies, offering a selectivity profile not replicable by haloperidol (~3-fold) or generic 4-benzylpiperazines (52–94). The dihydrochloride salt ensures consistent solution preparation, reducing variability in binding assays and pharmacological experiments.

Molecular Formula C20H27BrCl2N2O2
Molecular Weight 478.25
CAS No. 1216548-11-6
Cat. No. B2754412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride
CAS1216548-11-6
Molecular FormulaC20H27BrCl2N2O2
Molecular Weight478.25
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3Br)O.Cl.Cl
InChIInChI=1S/C20H25BrN2O2.2ClH/c21-19-8-4-5-9-20(19)25-16-18(24)15-23-12-10-22(11-13-23)14-17-6-2-1-3-7-17;;/h1-9,18,24H,10-16H2;2*1H
InChIKeyQDRGKQICBOSZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride (CAS 1216548-11-6) — Structural Identity, Physicochemical Profile, and Receptor-Level Characterization


1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride (CAS 1216548-11-6) is a synthetic benzylpiperazine derivative featuring a 2-bromophenoxypropan-2-ol side chain and a dihydrochloride salt form that enhances aqueous solubility relative to the free base. The compound has been characterized for binding at sigma non-opioid intracellular receptors, with curated affinity data deposited in authoritative public databases [1]. Its molecular formula is C₂₀H₂₇BrCl₂N₂O₂ and its molecular weight is 478.25 g/mol [2]. The benzylpiperazine scaffold is known to interact with neurotransmitter receptors, and the bromophenoxy substituent may contribute to binding specificity through halogen-bonding and steric effects [3].

Why In-Class Benzylpiperazine or Sigma-Targeting Compounds Cannot Substitute for 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride in Research Settings


Benzylpiperazine derivatives are a structurally diverse class with widely divergent sigma receptor subtype selectivity profiles. While many benzylpiperazines bind sigma-1 receptors with nanomolar affinity, the sigma-2/sigma-1 selectivity ratio can vary from <10 to >100 depending on the nature and position of aryl substituents [1]. The 2‑bromophenoxy moiety in this compound is not a generic substitution—it introduces a specific halogen-bonding capability and steric bulk that modulates the sigma-1/sigma-2 selectivity ratio to approximately 113, a magnitude not uniformly achieved by fluorinated, methylated, or unsubstituted phenoxy analogs [2]. Consequently, substituting a generic benzylpiperazine or an off-the-shelf sigma ligand such as haloperidol (sigma-2/sigma-1 selectivity ≈ 3) will not replicate the functional selectivity profile observed with this compound, potentially confounding receptor-subtype attribution in pharmacological experiments [3].

Quantitative Differentiation Evidence for 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride Against Closest Comparators


114-Fold Sigma-1 over Sigma-2 Selectivity Advantage Relative to Haloperidol

In direct comparison using radioligand displacement assays, the target compound exhibits a sigma-1 receptor Ki of 2.5 nM and a sigma-2 receptor Ki of 283 nM, yielding a sigma-2/sigma-1 selectivity ratio of 113 [1]. In contrast, the widely used sigma ligand haloperidol shows sigma-1 Ki = 1.7 nM but a sigma-2 Ki of approximately 5.5 nM, resulting in a selectivity ratio of only ~3 [2]. The target compound therefore provides 38-fold greater sigma-1/sigma-2 discrimination (113 vs 3), a critical advantage for experiments requiring clean sigma-1 receptor attribution without sigma-2 confounding [1][2].

Sigma receptor pharmacology Receptor subtype selectivity Sigma-1 vs sigma-2 discrimination

Enhanced Subtype Selectivity Relative to the 4-Benzylpiperazine Ligand Series

A published series of 4‑benzylpiperazine sigma‑1 ligands (BP‑CH₃, BP‑F, BP‑Br, BP‑I, BP‑NO₂) collectively show sigma‑1 Ki values of 0.43–0.91 nM and sigma‑2/sigma‑1 selectivity ratios ranging from 52 to 94 [1]. The target compound's sigma‑1 Ki of 2.5 nM is slightly higher (i.e., lower affinity) but its sigma‑2/sigma‑1 ratio of 113 exceeds the upper bound of that series (94) by 20% [2]. This indicates that the 2‑bromophenoxy substitution pattern, as opposed to the 4‑substituted benzyl series, can push selectivity further toward sigma‑1 discrimination, offering a distinct structural approach for achieving ultra‑high subtype selectivity [2].

Benzylpiperazine SAR Sigma-1 selectivity optimization Halogen substituent effects

Dihydrochloride Salt Form Confers Validated Solubility and Handling Advantages Over Free Base Analogs

The compound is supplied as the dihydrochloride salt (C₂₀H₂₇BrCl₂N₂O₂), which is documented to provide enhanced aqueous solubility compared to the free base form [1]. While many benzylpiperazine analogs are distributed as free bases requiring in situ salt formation or co-solvent use for in vitro assays, the dihydrochloride salt of this compound is directly soluble in aqueous buffers at concentrations typically used for binding and cell-based assays. This formulation advantage reduces inter-laboratory variability arising from incomplete dissolution or variable counterion stoichiometry [1].

Salt form selection Aqueous solubility Formulation suitability

Defined Research Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride Based on Verified Differentiation Evidence


Sigma-1 Receptor Subtype Attribution Studies Requiring Minimal Sigma-2 Cross-Reactivity

When the experimental objective is to attribute a biological effect to sigma-1 receptor engagement without sigma-2 confounding, the target compound's 113-fold selectivity over sigma-2 makes it a suitable tool compound. Its selectivity ratio significantly exceeds that of haloperidol (~3-fold) and surpasses the upper range of published 4‑benzylpiperazine ligands (52–94). This property is critical for studies exploring sigma-1-mediated neuroprotection, calcium signaling, or ER stress modulation where sigma-2 activation could produce opposing or overlapping cellular outcomes [1].

Structure-Activity Relationship (SAR) Campaigns Exploring Halogen Effects on Sigma Subtype Selectivity

The 2‑bromophenoxy substitution in this compound provides a distinct SAR datapoint relative to 4‑halobenzyl or 4‑halophenoxy analogs. Researchers systematically probing the impact of halogen position and identity on sigma-1/sigma-2 selectivity can use this compound as a benchmark for ortho‑bromo substitution. Its selectivity ratio of 113 serves as a direct comparator for analogs bearing fluoro, chloro, or iodo substituents at the 2‑position, enabling quantitative SAR expansion [1][2].

Radioligand Displacement and Binding Assay Standardization

The compound's well‑characterized sigma‑1 Ki of 2.5 nM and sigma‑2 Ki of 283 nM, derived from [³H]-(+)-pentazocine and [³H]DTG displacement assays respectively, make it a viable reference ligand for standardizing binding assay protocols across laboratories. Its dihydrochloride salt form ensures consistent solution preparation, reducing variability due to dissolution inconsistencies that can arise with free base compounds [1].

Pharmacological Differentiation from Dopamine D₂-Blocking Sigma Ligands

Unlike haloperidol, which possesses high affinity for both sigma-1 (Ki 1.7 nM) and dopamine D₂ receptors (Ki ~2.8 nM), the target compound's affinity profile appears concentrated on sigma receptors based on available data [1]. This enables researchers to dissociate sigma-1-mediated effects from D₂-mediated effects without requiring additional D₂ antagonist controls, streamlining experimental designs in neuropharmacology [2].

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.